(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Description
(E)-3-(2,3-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,3-dimethoxyphenyl group at the β-position and a biphenyl (4-phenylphenyl) substituent at the α-position. Chalcones are widely studied for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-22-10-6-9-20(23(22)26-2)15-16-21(24)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSGVRMDMXPMIE-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy groups and phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Amino vs. Biphenyl Substituents: The 4-aminophenyl group in analogs enhances antimalarial and anticancer activity, likely due to hydrogen bonding with biological targets . The biphenyl group in the target compound may improve membrane permeability but requires empirical validation.
- Methoxy Positioning : 2,3-Dimethoxy substitution (vs. 3,4-dimethoxy in other chalcones) optimizes antimalarial activity by aligning with haemozoin’s binding pockets .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Insights :
Mechanistic and Therapeutic Divergence
- Antimalarial Activity: The 2,3-dimethoxy motif in (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one disrupts haemozoin formation, a mechanism absent in non-methoxy analogs .
- Anticancer Pathways: 4-Aminophenyl chalcones induce caspase-3 activation and cell cycle arrest, whereas methylphenyl derivatives (e.g., 4-methylphenyl analog) lack this specificity .
Biological Activity
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, a member of the chalcone family, exhibits significant biological activity, particularly in the fields of anti-inflammatory, antioxidant, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Overview of Chalcones
Chalcones are characterized by their aromatic ketone structure with two phenyl rings connected by an α,β-unsaturated carbonyl system. The specific compound in focus is notable for its methoxy groups and biphenyl structure, which influence its biological activity and chemical reactivity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Michael Acceptors : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activities and signal transduction pathways.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in the inflammatory response .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistically, it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Metastasis : The compound has been reported to suppress metastatic behavior in cancer cells by inhibiting matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation during metastasis .
Case Studies
Q & A
Basic Synthesis and Structural Characterization
Q1: What is the optimal synthetic route for preparing (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, and how are key intermediates validated? A1: The compound can be synthesized via Claisen-Schmidt condensation between 4-phenylacetophenone and 2,3-dimethoxybenzaldehyde under alkaline conditions (e.g., NaOH in ethanol at room temperature) . Reaction progress is monitored via TLC, and intermediates are purified via recrystallization. Structural validation employs FT-IR (confirming carbonyl stretching at ~1650–1680 cm⁻¹), ¹H/¹³C NMR (e.g., trans-olefinic protons at δ 7.2–7.8 ppm with J = 15–16 Hz for the E-configuration), and mass spectrometry (m/z matching the molecular ion) .
Q2: How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally? A2: The E-geometry is confirmed via ¹H NMR coupling constants (J ≈ 15–16 Hz for trans-protons) and NOESY spectroscopy (absence of cross-peaks between olefinic protons and adjacent aromatic groups) . X-ray crystallography provides definitive proof, as seen in analogous chalcone derivatives .
Advanced Structural and Electronic Analysis
Q3: How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties and reactivity? A3: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and charge distribution. For example, the E-configuration’s stability is attributed to hyperconjugation between the carbonyl and aromatic rings . Polarizability and first hyperpolarizability (β) values calculated via DFT align with nonlinear optical (NLO) activity observed experimentally .
Q4: What crystallographic techniques resolve structural ambiguities, and how do packing interactions influence material properties? A4: Single-crystal X-ray diffraction (SCXRD) reveals non-centrosymmetric packing in analogous compounds, critical for NLO applications. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking), which enhance thermal stability and optical responses . For example, strong hydrogen bonding in (E)-3-(2,6-difluorophenyl) derivatives correlates with high second-harmonic generation (SHG) efficiency .
Methodological Challenges in Data Interpretation
Q5: How are contradictions in spectroscopic or crystallographic data resolved (e.g., unexpected substituent effects)? A5: Discrepancies may arise from solvent polarity (e.g., NMR chemical shifts) or crystal polymorphism. For instance, methoxy groups in 2,3-dimethoxyphenyl derivatives can induce torsional strain, altering dihedral angles in XRD vs. DFT-optimized structures . Redundant validation via IR, Raman, and SCXRD minimizes misinterpretation.
Q6: What strategies mitigate synthetic byproducts (e.g., Z-isomers or dimerization)? A6: Reaction temperature control (0–5°C slows keto-enol tautomerization) and catalytic additives (e.g., acetic acid) suppress side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the E-isomer, confirmed by HPLC with a C18 column and UV detection .
Functional Properties and Biological Activity
Q7: How is the antimicrobial activity of this compound evaluated, and what structural modifications enhance efficacy? A7: Antimicrobial assays (e.g., MIC against S. aureus or E. coli) are performed via broth microdilution. Analogous chalcones with electron-withdrawing groups (e.g., –Cl, –CF₃) on the phenyl ring show improved activity due to increased membrane permeability . Structure-activity relationships (SAR) are modeled using CoMFA or molecular docking to identify key pharmacophores .
Q8: What experimental and theoretical approaches link nonlinear optical (NLO) properties to molecular architecture? A8: Hyper-Rayleigh scattering (HRS) measures SHG efficiency, while DFT-derived β values correlate with electron-withdrawing substituents (e.g., –F, –OCH₃) that enhance charge transfer. For example, fluorinated derivatives exhibit β values >10× that of urea, making them viable for photonic devices .
Advanced Analytical Techniques
Q9: How do time-resolved spectroscopic methods (e.g., femtosecond Z-scan) characterize excited-state dynamics? A9: Z-scan techniques quantify nonlinear absorption (β₂) and refraction (n₂) coefficients under pulsed laser excitation. For chalcones, excited-state absorption dominates at 532 nm, with relaxation times <1 ps, indicating potential for ultrafast optical switching .
Q10: What role do solvent effects play in UV-Vis and fluorescence spectra, and how are they modeled? A10: Solvatochromic shifts in λmax (e.g., bathochromic shifts in polar solvents) are analyzed using Lippert-Mataga plots. TD-DFT simulations with a polarizable continuum model (PCM) reproduce experimental trends, confirming intramolecular charge transfer (ICT) .
Tables
Table 1: Key Spectral Data for Structural Confirmation
Table 2: Comparative NLO Properties of Analogous Chalcones
| Substituents | SHG Efficiency (× urea) | β (×10⁻³⁰ esu) | Reference |
|---|---|---|---|
| 2,3-Dimethoxy | 1.8 | 8.2 | |
| 2,6-Difluoro | 4.5 | 19.7 | |
| 4-Chloro | 0.9 | 4.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
